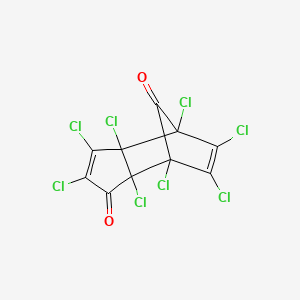
4,7-Methano-1H-indene-1,8-dione, 2,3,3a,4,5,6,7,7a-octachloro-3a,4,7,7a-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3a,4,5,6,7,7a-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene-1,8-dione is a chlorinated organic compound with the molecular formula C10H6Cl8 It is known for its complex structure and significant chlorine content, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3a,4,5,6,7,7a-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene-1,8-dione typically involves the chlorination of precursor compounds. One common method involves the reaction of hexachlorocyclopentadiene with cyclopentadiene under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination process is carefully monitored to prevent the formation of unwanted by-products and to ensure the safety of the operation.
Chemical Reactions Analysis
Types of Reactions
2,3,3a,4,5,6,7,7a-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene-1,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones, while reduction can produce partially dechlorinated compounds. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
2,3,3a,4,5,6,7,7a-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene-1,8-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of chlorination on chemical reactivity and stability.
Biology: The compound is investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound’s unique properties make it useful in the development of specialized materials and chemical products.
Mechanism of Action
The mechanism of action of 2,3,3a,4,5,6,7,7a-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene-1,8-dione involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s high chlorine content allows it to disrupt normal cellular functions by interfering with enzyme activity and membrane integrity. This can lead to oxidative stress and cellular damage, which are key factors in its biological effects .
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: This compound has a similar structure but with fewer chlorine atoms, resulting in different chemical properties.
trans-Chlordane: Another chlorinated compound with a similar core structure but different chlorine substitution pattern.
Nonachlor: A related compound with an additional chlorine atom, leading to distinct reactivity and applications.
Uniqueness
2,3,3a,4,5,6,7,7a-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene-1,8-dione is unique due to its high degree of chlorination, which imparts specific chemical and biological properties
Properties
CAS No. |
5395-22-2 |
|---|---|
Molecular Formula |
C10Cl8O2 |
Molecular Weight |
435.7 g/mol |
IUPAC Name |
1,2,4,5,6,7,8,9-octachlorotricyclo[5.2.1.02,6]deca-4,8-diene-3,10-dione |
InChI |
InChI=1S/C10Cl8O2/c11-1-2(12)9(17)7(15)3(13)4(14)8(16,6(7)20)10(9,18)5(1)19 |
InChI Key |
DWFAWQIONXMAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C2(C3(C(=C(C(C3=O)(C2(C1=O)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















